Potency in Passive Cutaneous Anaphylaxis: 84-Fold Superiority Over Disodium Cromoglycate
Pirolate demonstrates a potent anti-allergic effect in a standard passive cutaneous anaphylaxis (PCA) model in rats. The compound was tested via both intravenous and oral administration [1]. The observed potency was quantified as 84 times that of the reference mast cell stabilizer, disodium cromoglycate [1].
| Evidence Dimension | Anti-allergic potency (inhibition of PCA reaction) |
|---|---|
| Target Compound Data | Potency value not specified (reported as '84 times the potency') |
| Comparator Or Baseline | Disodium cromoglycate |
| Quantified Difference | 84-fold |
| Conditions | Rat passive cutaneous anaphylaxis (PCA) model; intravenous and oral routes |
Why This Matters
This data confirms Pirolate's primary differentiation: a potency level in a key allergy model that is two orders of magnitude greater than a classic mast cell stabilizer, justifying its use in high-sensitivity or mechanistic studies where cromoglycate would be insufficient.
- [1] NCATS Inxight Drugs. (2023). PIROLATE. [NIH compound summary]. View Source
